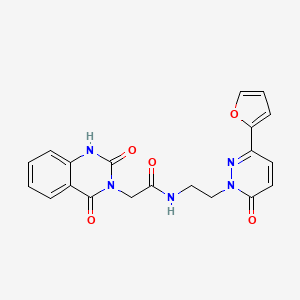
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound. It features a quinazoline core linked to a pyridazine ring through an ethyl bridge. This structure incorporates various functional groups that confer unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: Synthesis often involves multi-step processes beginning with quinazolinone derivatives. A common route might include cyclization of anthranilic acids with formamide to form the quinazolinone. Following this, coupling with appropriate halides and introduction of the pyridazine ring typically through a cyclization reaction and condensation with furan derivatives. Each step requires precise control of temperature, pH, and solvents to yield the desired compound.
Industrial Production Methods: Industrial production scales up these reactions, often using automated continuous flow reactors. This ensures consistency and high yield, while employing efficient purification methods like crystallization or chromatographic techniques.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, primarily at the furan and pyridazine rings.
Reduction: Reduction is less common but possible under specific conditions, targeting the carbonyl groups.
Substitution: Nucleophilic substitutions frequently occur on the nitrogen atoms of the quinazoline and pyridazine rings.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizing reducing agents such as lithium aluminum hydride.
Substitution: Employing reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: Products depend on the specific reaction. For instance, oxidation might yield carboxylic acids, while substitution reactions could introduce a variety of functional groups, enhancing the compound's versatility.
科学研究应用
Chemistry: Useful in synthesizing complex molecular architectures and studying reaction mechanisms due to its diverse functional groups.
Biology: Explored for potential therapeutic properties, particularly in targeting specific enzymes or receptors linked to disease pathways.
Industry: Used in material science for creating specialized polymers or as a building block in the synthesis of advanced materials.
作用机制
The compound exerts its effects by interacting with various biological molecules, particularly proteins. The quinazoline and pyridazine rings facilitate binding to enzyme active sites or receptors, modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions. The molecular targets could include kinases, which play crucial roles in signaling pathways, thus influencing cell growth, division, and apoptosis.
相似化合物的比较
Similar compounds include other quinazoline and pyridazine derivatives. For instance:
2-methylquinazolin-4(3H)-one
3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine
Uniqueness: The unique linkage between the quinazoline and pyridazine rings via an ethyl bridge in 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide creates a distinct spatial configuration, enhancing its binding affinity and specificity for biological targets.
To wrap it up, this compound's multifaceted structure and reactivity make it invaluable across diverse fields from synthetic chemistry to biomedical research.
属性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c26-17(12-24-19(28)13-4-1-2-5-14(13)22-20(24)29)21-9-10-25-18(27)8-7-15(23-25)16-6-3-11-30-16/h1-8,11H,9-10,12H2,(H,21,26)(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYJARCTACHHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














